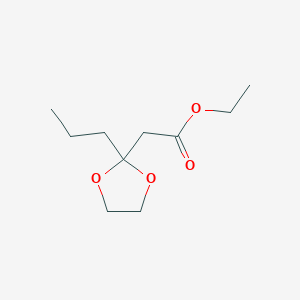
Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate
描述
Synthesis Analysis Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate is a compound that can be synthesized through various chemical reactions. A notable method involves the dirhodium(II)-catalyzed reactions of ethyl diazoacetate with aryl aldehydes to form 1,3-dioxolanes, including diastereoisomers, in good yields. Carbonyl ylides, which are reaction intermediates, demonstrate catalyst-dependent diastereocontrol. The use of certain diazoacetates can effectively control diastereoselectivity in 1,3-dioxolane formation, producing primarily one diastereomer (Doyle et al., 1997).
Molecular Structure Analysis The crystal structure of related compounds, such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, reveals significant insights into the conformation and molecular stacking of these molecules. In some cases, the molecules stack in layers without significant intermolecular interactions (Boukhedena et al., 2018).
Chemical Reactions and Properties Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including those with amines and hydrazines, to afford amino substituted products. These reactions offer pathways to synthesize compounds with potential biological activities (Bevk et al., 2001).
Physical Properties Analysis The study of physical properties, such as crystal structure and molecular conformation, provides valuable information on the stability and reactivity of ethyl (2-propyl-1,3-dioxolan-2-yl)acetate and its derivatives. The crystal structure analysis often reveals the preferred conformation and intermolecular interactions within the crystal lattice, which can influence the compound's physical properties (Lee et al., 2009).
Chemical Properties Analysis The chemical properties of ethyl (2-propyl-1,3-dioxolan-2-yl)acetate and related compounds can be deduced from their reactivity towards various reagents. For instance, the reaction between vicinal diols and hydrogen bromide in acetic acid, involving the synthesis of chiral propylene oxide, showcases the reactivity of similar dioxolane derivatives, highlighting their potential as intermediates in organic synthesis (Golding et al., 1973).
科学研究应用
Fragrance Ingredient Safety Assessment
A study conducted by Api et al. (2018) evaluated the safety of ethyl 2-methyl-1,3-dioxolane-2-acetate, a related compound, across multiple endpoints including genotoxicity, reproductive toxicity, and environmental safety. It was found not to be genotoxic, with no safety concerns for skin sensitization at current levels of use, and it was deemed not phototoxic/photoallergenic. This comprehensive assessment highlights the importance of safety evaluations for compounds used in fragrances and related products (Api et al., 2018).
Chemoenzymatic Synthesis in Pharmaceuticals
The chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin was demonstrated using racemic syn-ethyl derivatives, showcasing the potential for ethyl dioxolane derivatives in synthesizing pharmaceutical compounds with high enantioselectivity (Ramesh et al., 2017).
Chemical Process Development
Research by Wang et al. (2021) on enhancing acetalizations of ethylene glycol with propyl aldehyde explored the use of related dioxolane compounds in chemical process development. This study underscores the versatility of dioxolane derivatives in optimizing chemical manufacturing processes (Wang et al., 2021).
Synthesis Techniques for Compound Development
Studies on the synthesis and transformations of ethyl dioxolane derivatives reveal their utility in creating a wide range of products, from pharmaceutical agents to potential fuels for fuel cell applications. For example, the electrooxidation of certain acetals, including 1,3-dioxolane, has been explored for direct hydrocarbon fuel cell applications, indicating the potential for energy-related applications of these compounds (Savadogo & Yang, 2001).
属性
IUPAC Name |
ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-10(13-6-7-14-10)8-9(11)12-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPDRYPXSHROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561076 | |
| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
CAS RN |
76924-94-2 | |
| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

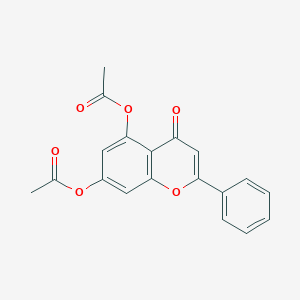
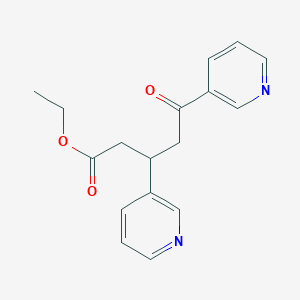
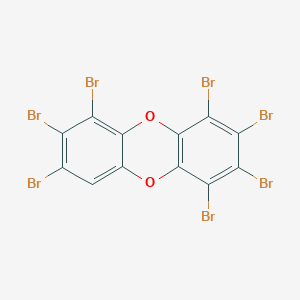
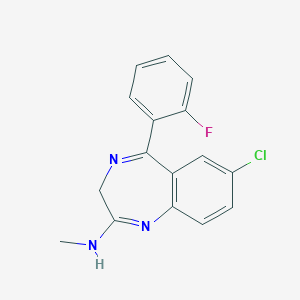
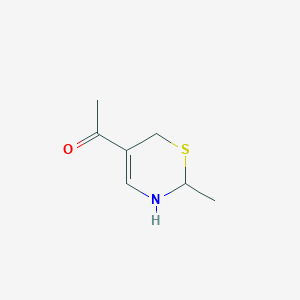
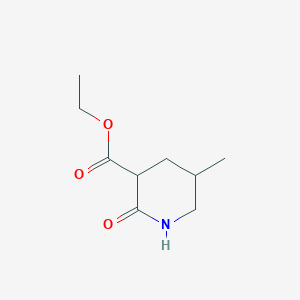
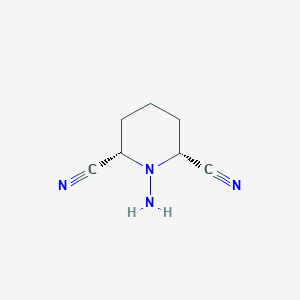
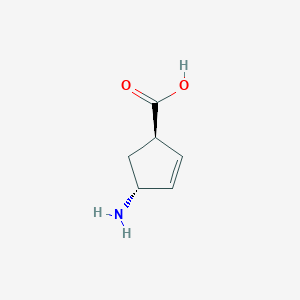

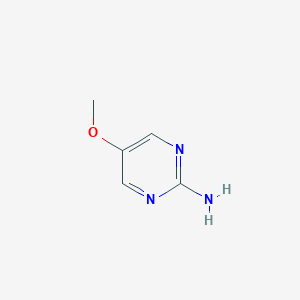

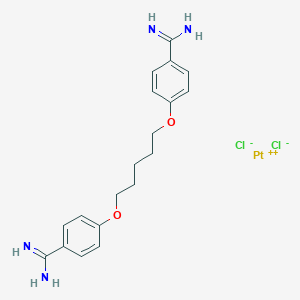
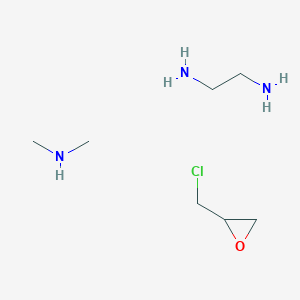
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)